molecular formula C19H24N2O5S B6469249 8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640951-65-9

8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469249
CAS No.: 2640951-65-9
M. Wt: 392.5 g/mol
InChI Key: BGUHRFXBQGKLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirooxazolidine-2,4-dione derivative characterized by a cyclohexanesulfonyl group at position 8 and a phenyl substituent at position 2. The spiro[4.5]decane core provides structural rigidity, while the sulfonyl and aryl groups modulate electronic and steric properties.

Properties

IUPAC Name

8-cyclohexylsulfonyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c22-17-19(26-18(23)21(17)15-7-3-1-4-8-15)11-13-20(14-12-19)27(24,25)16-9-5-2-6-10-16/h1,3-4,7-8,16H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUHRFXBQGKLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the cyclohexanesulfonyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes. This includes scaling up the reaction conditions, ensuring consistent quality, and implementing cost-effective measures. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / Structure Substituents (Position 3, 8) Biological Activity Key Findings Source
Target Compound : 8-(Cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione 3-Phenyl, 8-cyclohexanesulfonyl Inferred: Potential muscarinic/5-HT2A modulation Structural analogy suggests improved solubility vs. phenyl derivatives; steric effects may impact receptor binding. [Inferred]
5a : 3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione 3-Ethyl, 8-Methyl Muscarinic agonist (antiamnesic) Antiamnesic dose 100x lower than doses causing hypothermia/salivation; favorable therapeutic index.
Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 8-Phenyl, 3-(piperazine propyl) 5-HT2A antagonist (antiplatelet) IC50 = 27.3 µM (collagen-induced aggregation); outperforms sarpogrelate (IC50 = 66.8 µM).
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 3-(4-Cl-PhSO2), 8-Methyl Not reported Electron-withdrawing Cl enhances sulfonyl group polarity; may influence receptor affinity.
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione 7,7-Dimethyl, 8-Oxa Not reported Increased lipophilicity due to methyl groups; potential for enhanced blood-brain barrier penetration.
88809-36-3 : 3-(2-Aminophenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (cis) 3-(2-NH2-Ph), 8-Methyl Inferred: H-bond donor capability Amino group enables hydrogen bonding; may improve target engagement vs. non-polar substituents.

Structure-Activity Relationship (SAR) Trends

Position 8 Modifications: Methyl groups (e.g., Compound 5a) improve therapeutic indices for muscarinic activity by reducing side effects . The cyclohexanesulfonyl group in the target compound may offer a balance between steric bulk and hydrophilicity. Phenyl groups (e.g., Compound 13) enhance 5-HT2A antagonism, likely due to π-π interactions with receptor residues .

Position 3 Modifications :

  • Aryl groups (phenyl, 4-Cl-PhSO2) provide steric bulk and electronic effects. The phenyl group in the target compound may favor hydrophobic binding pockets.
  • Alkyl chains (ethyl, piperazine propyl) influence flexibility and receptor subtype selectivity. For example, the piperazine propyl group in Compound 13 extends into hydrophilic regions of 5-HT2A receptors .

Core Modifications :

  • Spiro[4.5]decane rigidity is critical for maintaining optimal conformation for receptor binding across analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 5a Compound 13
Molecular Weight (g/mol) ~350 (estimated) 226.27 489.58
LogP (Predicted) ~2.5 (moderate lipophilicity) 1.2 3.8
Solubility Moderate (sulfonyl enhances polarity) High (small alkyl) Low (bulky aryl)
Synthetic Complexity High (sulfonylation step) Moderate High (piperazine link)

Biological Activity

8-(Cyclohexanesulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a sulfonyl group, which is known to enhance biological activity. The chemical formula is represented as C17H22N2O3SC_{17}H_{22}N_2O_3S, with a molecular weight of approximately 350.43 g/mol. The unique arrangement of atoms contributes to its interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation in vitro, with an IC50 value of 53 nM in platelet-rich plasma (PRP) assays . This suggests potential applications in managing thrombotic disorders.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains, although specific data on spectrum and potency are still needed.
  • Cytotoxicity : In cancer cell lines, the compound demonstrated cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Platelet AggregationIC50 = 53 nM
AntimicrobialEffective against select bacterial strainsOngoing studies
CytotoxicitySignificant effects on cancer cell linesOngoing studies

Case Study 1: Antithrombotic Potential

In a study focusing on antithrombotic agents, researchers evaluated the efficacy of the compound in preventing thrombus formation in animal models. The results indicated a significant reduction in thrombus size compared to control groups, suggesting that the compound could be a candidate for further development as an antithrombotic agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating substantial activity at micromolar concentrations. These findings support the need for further exploration of its mechanisms and potential clinical applications.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound and its analogs?

Methodological Answer:
The compound and its analogs are typically synthesized via cyclocondensation reactions. For example, microwave-assisted synthesis using ketones (e.g., N-benzyl-4-piperidone), ammonium carbonate, and potassium cyanide in methanol/water mixtures achieves spirocyclic core formation with yields up to 97% . Sulfonylation reactions (e.g., introducing cyclohexanesulfonyl groups) employ sulfonyl chlorides in dichloromethane with triethylamine as a base, followed by purification via column chromatography .

Basic: How is the spirocyclic structure confirmed experimentally?

Methodological Answer:
X-ray crystallography using SHELX software (for refining crystal structures) and spectroscopic techniques are critical. 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, while IR spectroscopy identifies carbonyl (1700–1750 cm1^{-1}) and sulfonyl (1150–1300 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) validates molecular weights .

Advanced: How can reaction yields be optimized during sulfonylation?

Methodological Answer:
Optimization involves:

  • Controlled stoichiometry: Use 1.1–1.2 equivalents of sulfonyl chloride to avoid side reactions.
  • Base selection: Triethylamine or DMAP enhances nucleophilic substitution efficiency.
  • Reaction monitoring: TLC or HPLC ensures reaction completion within 16–24 hours.
  • Purification: Silica gel chromatography with dichloromethane/methanol (9:1) eluent improves purity .

Advanced: How to resolve contradictions in biological activity data across analogs?

Methodological Answer:
Perform comparative structure-activity relationship (SAR) studies. For instance, replacing cyclohexanesulfonyl with difluorobenzoyl groups () or trifluoromethyl substituents () alters steric/electronic profiles, impacting enzyme binding. Use molecular docking to predict interactions and validate via in vitro assays (e.g., enzyme inhibition) .

Basic: What role does the oxazolidine ring play in reactivity?

Methodological Answer:
The oxazolidine ring enhances electrophilicity at the carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or hydrazines). It also stabilizes transition states in oxidation/reduction reactions, making the compound a versatile intermediate for functionalization .

Advanced: What strategies improve pharmacological properties of the diazaspiro core?

Methodological Answer:

  • Substituent engineering: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Bioisosteric replacement: Replace phenyl with pyridyl moieties to improve solubility without compromising activity .
  • Prodrug design: Esterify carbonyl groups to enhance bioavailability .

Basic: Which spectroscopic methods validate molecular identity?

Methodological Answer:

  • NMR: 1^1H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and spirocyclic CH2_2 groups (δ 1.5–2.5 ppm). 13^13C NMR confirms carbonyl carbons (δ 170–180 ppm).
  • IR: Strong peaks at ~1740 cm1^{-1} (C=O) and ~1300 cm1^{-1} (S=O).
  • HRMS: Matches calculated molecular weights (e.g., C16_{16}H21_{21}N3_{3}O4_{4}S requires 357.12 g/mol) .

Advanced: How to synthesize enantiomerically pure derivatives?

Methodological Answer:

  • Chiral auxiliaries: Use (R)- or (S)-BINOL during cyclization to induce asymmetry.
  • Chiral chromatography: Separate enantiomers using cellulose-based columns.
  • Crystallization: Recrystallize with chiral resolving agents (e.g., tartaric acid) .

Basic: How do structural modifications impact bioactivity?

Methodological Answer:

  • Sulfonyl groups: Cyclohexanesulfonyl enhances lipophilicity, improving blood-brain barrier penetration for CNS targets.
  • Phenyl substitutions: Electron-donating groups (e.g., methoxy) increase binding affinity to serotonin receptors .
  • Spirocyclic size: Larger rings (e.g., 7-membered) reduce conformational flexibility, affecting target selectivity .

Advanced: How to design SAR studies for anticonvulsant derivatives?

Methodological Answer:

  • Library synthesis: Prepare analogs with varying sulfonamide, benzyl, or fluorophenyl groups.
  • In vivo screening: Test in rodent seizure models (e.g., maximal electroshock).
  • Mechanistic profiling: Assess GABAA_A receptor modulation or sodium channel blocking activity. Key derivatives like 8-amino-3-[2-(4-fluorophenoxy)ethyl]- analogs show ED50_{50} values <10 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.